molecular formula C21H21ClN4O2 B5501444 2-(5-chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide

2-(5-chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide

Cat. No.: B5501444
M. Wt: 396.9 g/mol
InChI Key: MHKKELAMQUHNSL-UHFFFAOYSA-N
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Description

2-(5-chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide is a synthetic organic compound It features a pyridazinone core substituted with a piperidine ring, a chloro group, and a naphthylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Pyridazinone Core: Starting from a suitable precursor, such as a chlorinated pyridazine, the pyridazinone core can be formed through cyclization reactions.

    Substitution with Piperidine:

    Acylation with Naphthylacetamide: The final step involves acylation to attach the naphthylacetamide moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the naphthyl group.

    Reduction: Reduction reactions could target the pyridazinone core or the chloro substituent.

    Substitution: The chloro group on the pyridazinone core is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the chloro position.

Scientific Research Applications

2-(5-chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide could have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation as a lead compound in drug discovery, particularly for its potential pharmacological activities.

    Industry: Possible applications in the development of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(5-chloro-6-oxo-4-(morpholin-1-yl)pyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide: Similar structure with a morpholine ring instead of piperidine.

    2-(5-chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl)-N-(phenyl)acetamide: Similar structure with a phenyl group instead of naphthyl.

Uniqueness

The unique combination of the piperidine ring, chloro substituent, and naphthylacetamide moiety may confer distinct pharmacological properties, making it a valuable compound for further research.

Properties

IUPAC Name

2-(5-chloro-6-oxo-4-piperidin-1-ylpyridazin-1-yl)-N-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2/c22-20-18(25-11-4-1-5-12-25)13-23-26(21(20)28)14-19(27)24-17-10-6-8-15-7-2-3-9-16(15)17/h2-3,6-10,13H,1,4-5,11-12,14H2,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKKELAMQUHNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=O)N(N=C2)CC(=O)NC3=CC=CC4=CC=CC=C43)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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